molecular formula C6H12F2N2 B1403454 (R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine CAS No. 1407997-79-8

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine

Cat. No. B1403454
M. Wt: 150.17 g/mol
InChI Key: DCEFDJSAWWFGRW-RXMQYKEDSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be described.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including any reagents or catalysts used, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Diastereoselective Synthesis

    A study by Ohkura, Berbasov, and Soloshonok (2003) details the reaction between hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, producing diastereomeric pyrrolines with high diastereoselectivity (Ohkura, Berbasov, & Soloshonok, 2003).

  • Derivatives for Influenza Neuraminidase Inhibition

    Wang et al. (2001) designed and synthesized pyrrolidine derivatives as potent inhibitors of influenza neuraminidase, demonstrating significant interactions with enzyme active sites (Wang et al., 2001).

Molecular Structure and Properties

  • Structure Analysis of Complexes

    Kitamura et al. (2000) examined Rhodium(II) complexes with axial pyridine derivatives, exploring hydrogen bonding interactions and the potential for designing new hybridized compounds (Kitamura et al., 2000).

  • Conformational Studies

    Bilska-Markowska et al. (2014) studied the conformation of fluoro-propionamides derived from pyrrolidine, providing insights into their molecular configurations (Bilska-Markowska et al., 2014).

Biological and Medicinal Applications

  • Antibacterial Activity

    Hagen et al. (1994) synthesized and evaluated quinolones containing a pyrrolidine moiety, showing significant antibacterial efficacy and suggesting reduced risk of side effects (Hagen et al., 1994).

  • alpha-Mannosidase Inhibitory Evaluation

    Popowycz et al. (2003) synthesized derivatives of aminomethylpyrrolidine for alpha-mannosidase inhibition, contributing to the understanding of enzyme inhibitors (Popowycz et al., 2003).

  • Selective Agonists at Receptors

    Vacher et al. (1999) investigated pyridinemethylamine derivatives as selective and orally active agonists at 5-HT1A receptors, indicating potential for antidepressant therapies (Vacher et al., 1999).

Safety And Hazards

This section would detail any hazards associated with the compound, including its toxicity, flammability, and environmental impact. It would also include information on safe handling and disposal of the compound.


Future Directions

This would involve a discussion of areas for future research, such as potential new syntheses, reactions, or applications of the compound.


properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEFDJSAWWFGRW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203577
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine

CAS RN

1407997-79-8
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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